molecular formula C5H9ClN2S B11918863 N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride

N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride

Cat. No.: B11918863
M. Wt: 164.66 g/mol
InChI Key: JFUZBWQHOQCGRA-UHFFFAOYSA-N
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Description

N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride typically involves the reaction of thiazole derivatives with methylating agents. One common method includes the reaction of thiazole with formaldehyde and methylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride is unique due to its specific methylation on the thiazole ring, which can influence its chemical reactivity and biological activity. This methylation can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H9ClN2S

Molecular Weight

164.66 g/mol

IUPAC Name

N-methyl-1-(1,3-thiazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H8N2S.ClH/c1-6-2-5-3-7-4-8-5;/h3-4,6H,2H2,1H3;1H

InChI Key

JFUZBWQHOQCGRA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=CS1.Cl

Origin of Product

United States

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